N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide features a 3,5-dimethylphenyl group linked via an acetamide to a 2,3-dioxotetrahydropyrazine ring substituted with a 4-methoxyphenyl moiety. Key structural motifs include:
- Acetamide backbone: Common in many bioactive molecules.
- Substituent diversity: The 4-methoxyphenyl group may influence solubility and electronic properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-15(2)12-16(11-14)22-19(25)13-23-8-9-24(21(27)20(23)26)17-4-6-18(28-3)7-5-17/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDULLOGQXGBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 453.53 g/mol. The compound features a complex structure that includes a tetrahydropyrazine moiety and methoxyphenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 453.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 891867-05-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity.
Mechanisms of Action:
- Induction of Apoptosis: The compound has been shown to activate caspase pathways and increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis.
- Cell Cycle Arrest: It may also induce cell cycle arrest in various cancer cell lines.
Case Study:
In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could inhibit proliferation by promoting programmed cell death. A study reported a 70% reduction in cell viability in treated cells compared to controls after 48 hours of exposure.
Antimicrobial Activity
The imidazole ring present in the compound is known for its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.
Research Findings:
A study highlighted that imidazole derivatives possess antifungal activity against Candida species. The proposed mechanism involves:
- Disruption of Cell Membrane Integrity: The compound interferes with microbial enzyme systems or disrupts cellular functions.
Experimental Data:
In vitro tests revealed that concentrations as low as 50 µg/mL inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Heterocyclic Variations: The target compound’s tetrahydropyrazine-dione ring (2,3-dioxo) contrasts with BI94576’s similar core but with 3,4-difluorophenyl substitution . Fluorine atoms enhance electronegativity and metabolic stability compared to methoxy groups.
Substituent Effects: Methoxy vs. Halogen: The 4-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding, whereas bromine/fluorine in analogs (e.g., ) increases lipophilicity and halogen bonding . Phenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
